N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been shown to target lysosomes and mitochondria .
Mode of Action
It is suggested that similar compounds can induce apoptosis by causing a significant decrease in mitochondrial membrane potential (mmp), abnormal mitochondrial morphology, and destruction of phagocytic vesicles and lysosomes .
Biochemical Pathways
It is suggested that similar compounds can affect the pathways related to apoptosis .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported that this compound is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics . The nature of these interactions is largely dependent on the specific biochemical context in which they occur.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent attachment of the 1-methyl-1H-1,2,3-triazole-4-carboxamide group is often carried out using click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[c][1,2,5]thiadiazole moiety to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
Scientific Research Applications
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives and triazole-based compounds, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
Benzothiadiazole vs. iso-Benzothiadiazole: These isomers exhibit different chemical behaviors and applications.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6OS/c1-16-5-8(12-15-16)10(17)11-6-3-2-4-7-9(6)14-18-13-7/h2-5H,1H3,(H,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSPNLCROSJUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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